

Downstream Effects of EP300/CREBBP Inhibition: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ep300/CREBBP-IN-2*

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Abstract

The paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are critical transcriptional co-activators and histone acetyltransferases (HATs) that play a central role in regulating a vast array of cellular processes. Their enzymatic activity and function as scaffolding proteins make them key nodes in numerous signaling pathways essential for cell proliferation, differentiation, DNA repair, and apoptosis. Dysregulation of EP300/CREBBP activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the downstream consequences of inhibiting EP300/CREBBP, with a focus on the molecular mechanisms, quantitative effects on gene and protein expression, and detailed experimental methodologies for studying these effects.

Introduction to EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and functional overlap.[1] They act as transcriptional co-activators by bridging transcription factors to the basal transcriptional machinery and by modifying chromatin structure through their intrinsic HAT activity.[2] The primary histone substrates for their acetyltransferase activity are lysine 18 and 27 on histone H3 (H3K18ac and H3K27ac), modifications generally associated with active enhancers and promoters.[2][3] Beyond histones, EP300/CREBBP can also acetylate a wide range of non-histone proteins, thereby

modulating their activity, stability, and localization.^[4] Given their multifaceted roles, the inhibition of EP300/CREBBP has profound and diverse downstream effects, which are of significant interest for basic research and therapeutic development.

Quantitative Effects of EP300/CREBBP Inhibition

The development of potent and selective small molecule inhibitors targeting either the HAT domain or the bromodomain of EP300/CREBBP has enabled detailed investigation into their functional roles. Inhibition of EP300/CREBBP leads to significant changes in gene expression, protein levels, and cellular phenotypes.

Impact on Histone Acetylation

A primary and direct downstream effect of EP300/CREBBP HAT inhibition is a global reduction in H3K27ac and H3K18ac levels. This effect can be quantified using techniques such as ChIP-seq and mass spectrometry.

Cell Line	Inhibitor	Target Domain	Effect on H3K27ac	Fold Change	Reference
MCF7	CPI-1612	HAT	Profound loss	>2-fold decrease in >1/3 of peaks	[3]
HN5	A-485	HAT	Inhibition	Not specified	[5]
UM-SCC-22a	A-485	HAT	Inhibition	Not specified	[5]

Gene Expression Reprogramming

Inhibition of EP300/CREBBP leads to widespread changes in gene expression, with a notable downregulation of genes associated with oncogenic pathways. RNA-sequencing (RNA-seq) is the primary method for quantifying these changes.

Cell Line	Inhibitor	Key Downregulated Genes/Pathways	Fold Change	Reference
MDA-MB-453	CBP30	MYC, AR-driven programs	Not specified	[6]
22Rv1	A485	Androgen response, MYC pathways	Not specified	[7]
VCaP	A485	Androgen response, MYC pathways	Not specified	[7]
ALCL lines	A-485	MYC, IL10, CD30, IRF4, BATF3	Not specified	[8]

Cellular Phenotypes and Inhibitor Potency

The functional consequences of EP300/CREBBP inhibition manifest as anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines. The potency of different inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Inhibitor	Target Domain	Cell Line	IC50 / GI50 (μM)	Reference
A-485	HAT	Multiple Myeloma (MM.1S)	~1	[3]
iP300w	HAT	Multiple Myeloma (MM.1S)	~0.1	[3]
CPI-1612	HAT	Multiple Myeloma (MM.1S)	~0.01	[3]
Ep300/CREBBP-IN-8	HAT	LK2	85.9 (GI50)	[9]
Ep300/CREBBP-IN-8	HAT	TE-8	112.9 (GI50)	[9]
GNE-272	Bromodomain	MDA-MB-453	0.015	[6]
SGC-CBP30	Bromodomain	MDA-MB-453	0.12	[6]

Biochemical IC50 values for HAT inhibitors are also dependent on the concentration of the co-substrate acetyl-CoA.

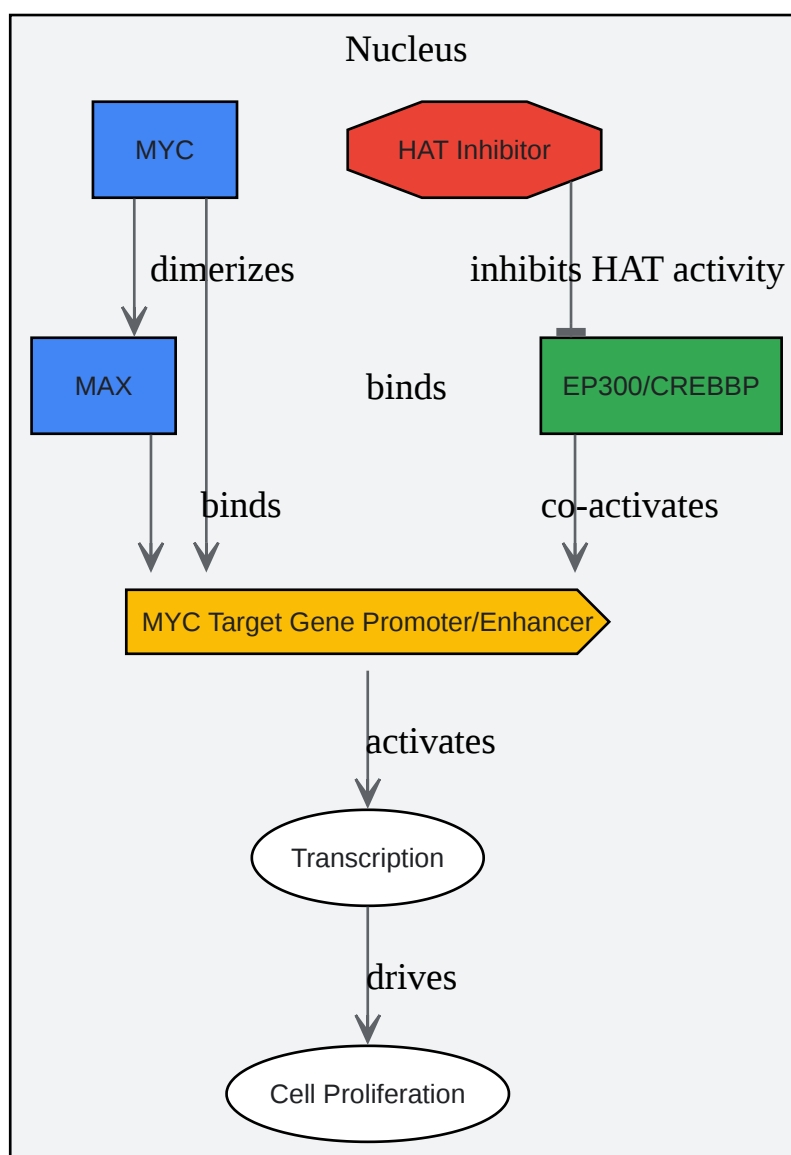
Inhibitor	IC50 (nM) at low Acetyl-CoA	IC50 (μM) at high Acetyl-CoA	Fold Change	Reference
A-485	44.8	1.3	~29x	[3][10]
iP300w	15.8	Not specified	~7x	[3][10]
CPI-1612	10.7	Not specified	~2x	[3][10]

Key Signaling Pathways Modulated by EP300/CREBBP Inhibition

EP300/CREBBP are central to the function of several key oncogenic and tumor-suppressive signaling pathways. Their inhibition leads to a disruption of these networks.

MYC-Driven Transcription

The MYC oncogene is a critical regulator of cell proliferation and is frequently dysregulated in cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription.^{[11][12]} Inhibition of EP300/CREBBP leads to the downregulation of MYC and its target genes.^[13] This is achieved through the displacement of EP300/CREBBP from MYC-bound enhancers, resulting in reduced histone acetylation and transcriptional repression.

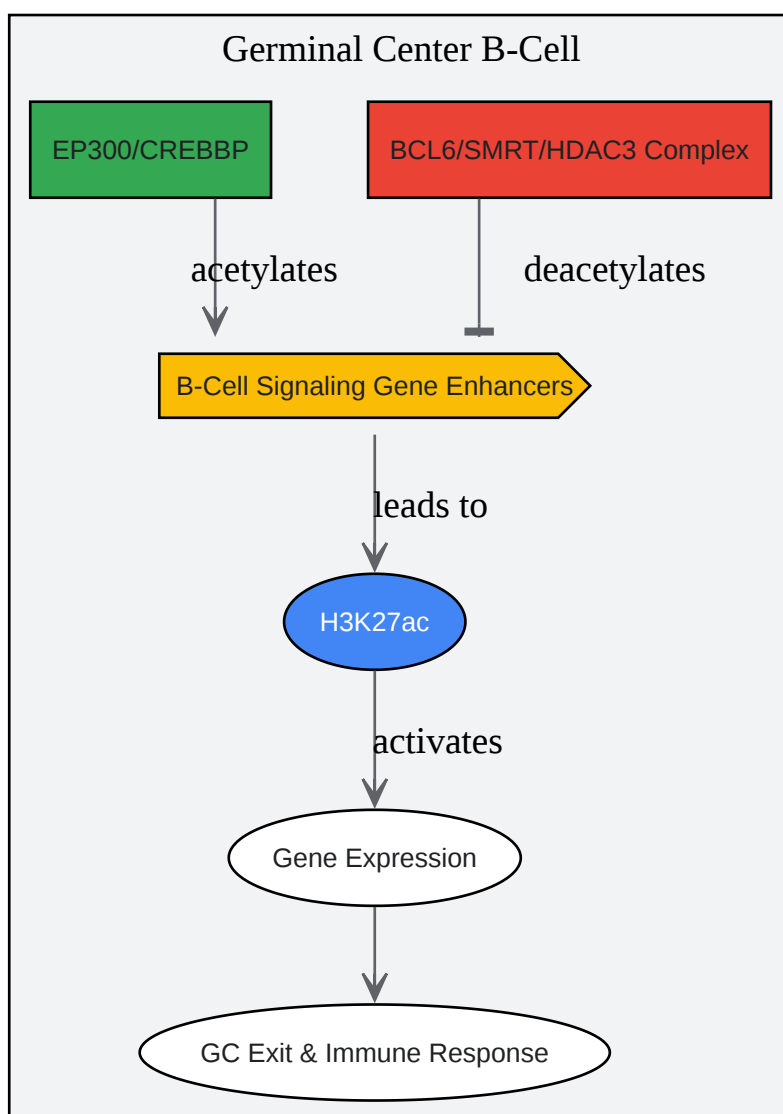


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EP300/CREBBP as a co-activator for MYC-driven transcription.

B-cell Signaling and BCL6

In germinal center (GC) B-cells, EP300/CREBBP and the transcriptional repressor BCL6 have opposing roles in regulating gene expression.[13] EP300/CREBBP-mediated H3K27ac at enhancers is critical for the expression of genes involved in B-cell signaling and immune responses.[14] Mutations or inhibition of EP300/CREBBP can lead to an imbalance, favoring BCL6-mediated repression and contributing to lymphomagenesis.[13]

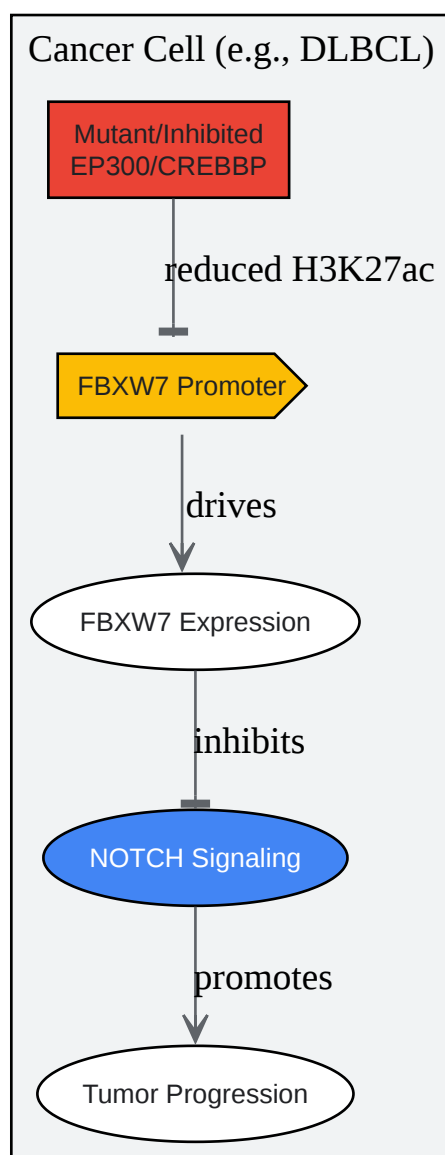


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Opposing roles of EP300/CREBBP and BCL6 in germinal center B-cells.

NOTCH Signaling Pathway

In certain cancers, such as diffuse large B-cell lymphoma (DLBCL), mutations in EP300/CREBBP can lead to the activation of the NOTCH signaling pathway.^[15] This occurs through the downregulation of the NOTCH repressor FBXW7, which is normally positively regulated by EP300/CREBBP-mediated H3K27ac at its promoter.^{[15][16]} The subsequent activation of NOTCH signaling promotes tumor progression.

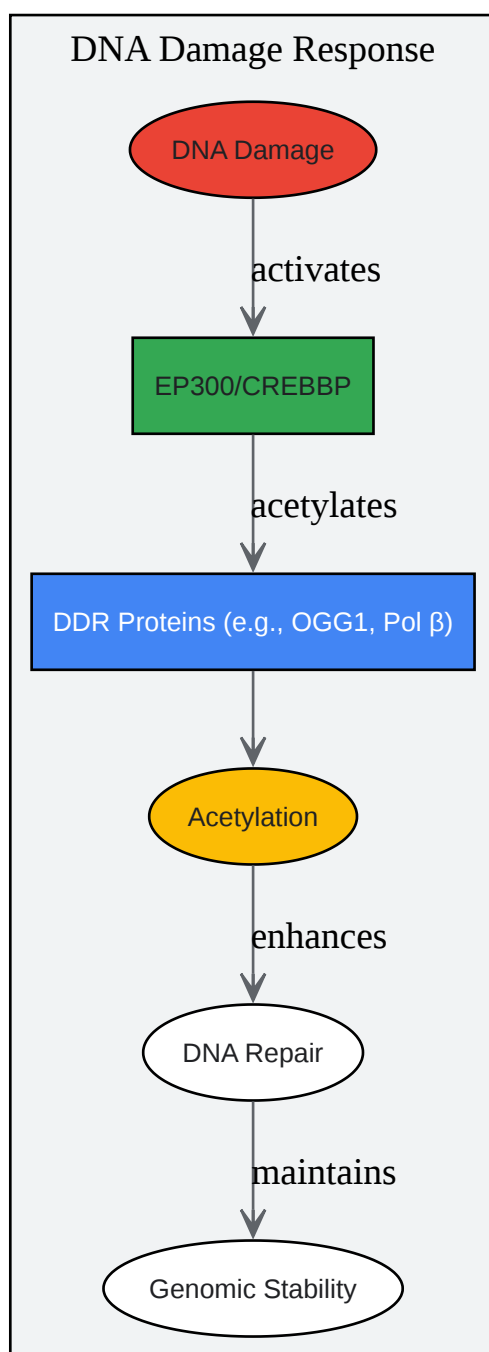


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EP300/CREBBP inhibition can activate NOTCH signaling.

DNA Damage Response

EP300/CREBBP play a crucial role in the DNA damage response (DDR) by acetylating key proteins involved in DNA repair pathways, such as base excision repair (BER).^{[4][17]} Inhibition or mutation of EP300/CREBBP can lead to defective DNA repair, increased sensitivity to DNA damaging agents, and genomic instability.^{[4][17]} For instance, the acetylation of the DNA glycosylase OGG1 by EP300/CREBBP is important for its activity in repairing oxidative DNA damage.^[17]



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Role of EP300/CREBBP in the DNA damage response.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the downstream effects of EP300/CREBBP inhibition.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K27ac) and the binding sites of EP300/CREBBP themselves.

Protocol Outline:

- **Cross-linking:** Cells are treated with formaldehyde to cross-link proteins to DNA.
- **Chromatin Shearing:** The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
- **Immunoprecipitation:** An antibody specific to the protein of interest (e.g., H3K27ac or EP300) is used to immunoprecipitate the cross-linked protein-DNA complexes.
- **Cross-link Reversal and DNA Purification:** The cross-links are reversed, and the DNA is purified.
- **Library Preparation and Sequencing:** The purified DNA fragments are prepared for high-throughput sequencing.
- **Data Analysis:** The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed between control and inhibitor-treated samples.



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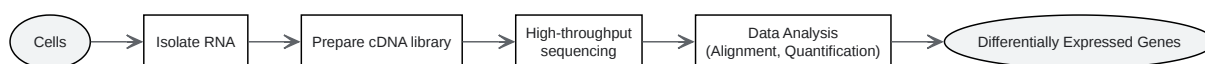
A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

RNA-Sequencing (RNA-seq)

RNA-seq is a powerful method for transcriptome-wide analysis of gene expression changes following EP300/CREBBP inhibition.

Protocol Outline:

- **RNA Isolation:** Total RNA is extracted from control and inhibitor-treated cells.
- **Library Preparation:** mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.
- **Sequencing:** The prepared library is sequenced using a high-throughput sequencing platform.
- **Data Analysis:** Sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.[18][19]



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A simplified workflow for RNA-Sequencing (RNA-seq).

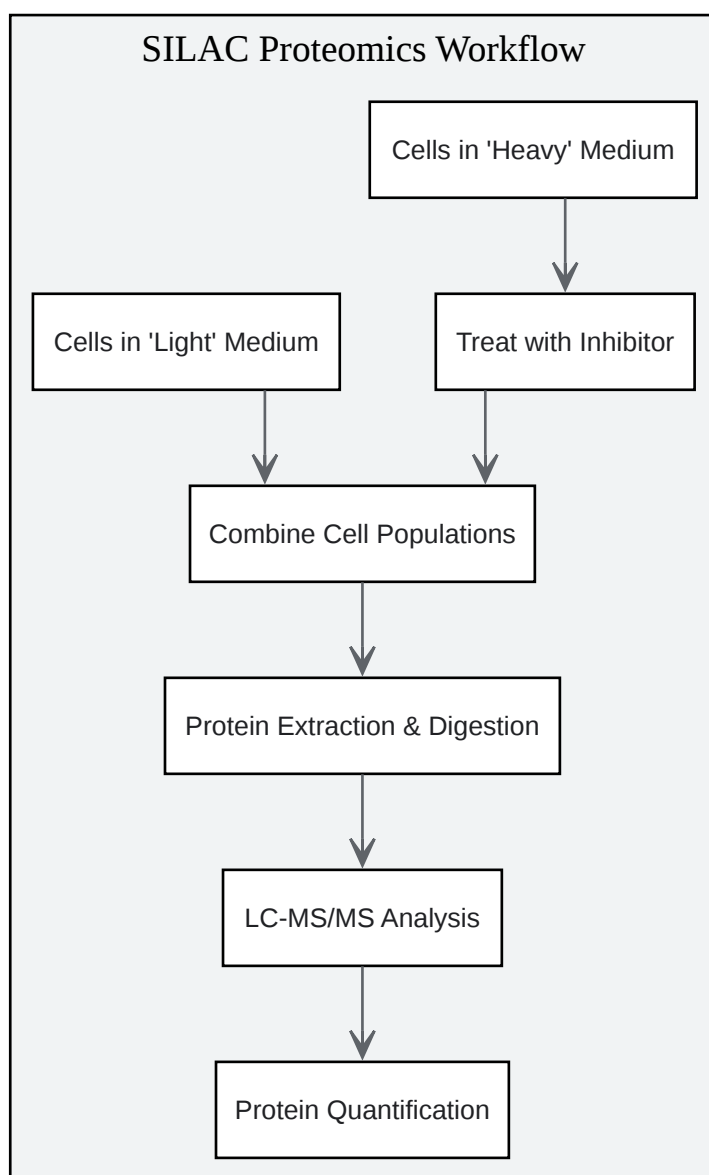
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Proteomics

SILAC is a quantitative mass spectrometry-based technique used to determine relative changes in protein abundance following EP300/CREBBP inhibition.

Protocol Outline:

- **Metabolic Labeling:** Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[20][21]
- **Treatment:** One cell population is treated with the EP300/CREBBP inhibitor, while the other serves as a control.
- **Sample Combination and Protein Digestion:** The "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides (typically with trypsin).[22]

- Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of peptides (and thus proteins) is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms.[23]



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